molecular formula C14H12Cl3N3O B4987572 N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide

N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide

Katalognummer B4987572
Molekulargewicht: 344.6 g/mol
InChI-Schlüssel: PZMOFOSHQAISFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide, also known as TPA023, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit anxiolytic and sedative effects in animal models.

Wirkmechanismus

The mechanism of action of N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide involves its binding to the α2 and α3 subunits of the GABA-A receptor. This binding enhances the effects of GABA, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. This ultimately results in the anxiolytic and sedative effects observed in animal models.
Biochemical and Physiological Effects
This compound has been found to exhibit anxiolytic and sedative effects in animal models. It has also been found to enhance the effects of GABA, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. In addition, this compound has been found to have a low potential for abuse and dependence, making it a safer alternative to other anxiolytic and sedative agents.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide is its specificity for the α2 and α3 subunits of the GABA-A receptor, which reduces the potential for off-target effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in lab experiments.

Zukünftige Richtungen

There are several future directions for the research of N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide. One potential direction is to investigate its potential therapeutic applications in other neurological disorders such as epilepsy and schizophrenia. Another direction is to develop more water-soluble analogs of this compound to improve its administration in lab experiments. Furthermore, the development of this compound as a therapeutic agent for use in humans requires further investigation to determine its safety and efficacy.

Synthesemethoden

The synthesis of N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide involves the reaction of 2-chloroethylamine hydrochloride with 2-pyridinecarboxaldehyde to form N-(2-pyridinylmethyl)-2-chloroethylamine. This intermediate is then treated with 2,2,2-trichloro-N-(chlorocarbonyl)-acetamide to form this compound. The overall yield of this synthesis method is approximately 40%.

Wissenschaftliche Forschungsanwendungen

N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and sleep disorders. It has been found to exhibit anxiolytic and sedative effects in animal models, making it a promising candidate for the treatment of anxiety disorders. This compound has also been found to enhance the effects of GABA, an inhibitory neurotransmitter, which further supports its potential as an anxiolytic and sedative agent.

Eigenschaften

IUPAC Name

N-[2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3N3O/c15-14(16,17)13(19-11-8-4-5-9-18-11)20-12(21)10-6-2-1-3-7-10/h1-9,13H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMOFOSHQAISFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.